molecular formula C18H20ClNO2 B5725789 2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide

Cat. No. B5725789
M. Wt: 317.8 g/mol
InChI Key: LGKQMIQFMGJTHS-UHFFFAOYSA-N
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Description

This section would typically provide a general overview of the compound, including its relevance and context in scientific research. However, specific introductory details about "2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide" were not directly available. Research often focuses on the synthesis, molecular structure, chemical reactions, and properties of chemical compounds for various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of similar compounds involves stepwise chemical reactions that result in the desired product. For instance, compounds with phenoxyacetone structures and phenylethylamines as starting materials undergo processes such as reductive amination, leading to various analogs with potential biological activities (Baomin Xi et al., 2011). Although this specific process does not detail "2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide," similar methodologies could be applicable.

Molecular Structure Analysis

Crystal structure analysis provides insights into the arrangement of atoms within a compound. For example, the crystal structure of related compounds, like 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, reveals molecular conformations and bonding patterns (C. Kennard et al., 1982). These structures help understand the physical and chemical properties of the compounds.

Chemical Reactions and Properties

The chemical reactivity of compounds like "2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide" can be influenced by their functional groups. Studies on similar compounds show a variety of reactions, including electrooxidative chlorination, that lead to different chemical structures with specific properties (K. Uneyama et al., 1983).

Physical Properties Analysis

The physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds under different conditions. However, specific data for "2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide" were not available in the researched literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of a compound. While specific details on "2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide" were not found, analogs exhibit various bioactivities and interactions based on their chemical structures and substitutions (Baomin Xi et al., 2011).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-18(2,22-16-10-8-15(19)9-11-16)17(21)20-13-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKQMIQFMGJTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC1=CC=CC=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide

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